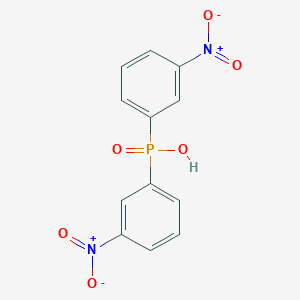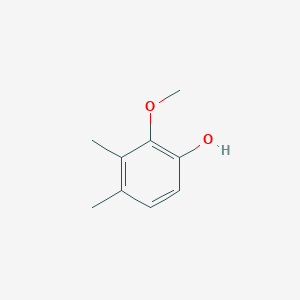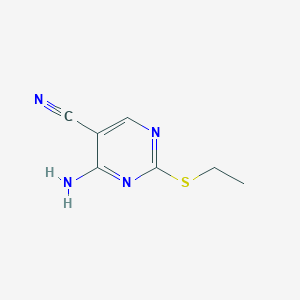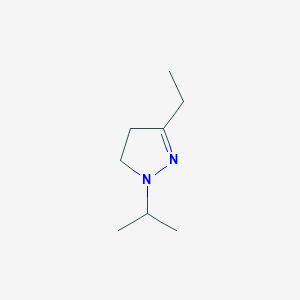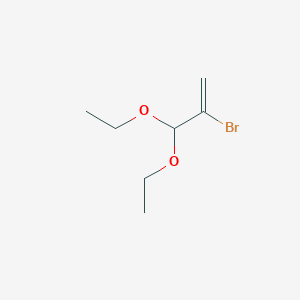![molecular formula C12H20O B096075 2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol CAS No. 16510-56-8](/img/structure/B96075.png)
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol, commonly known as CB2, is a bicyclic compound that has been the subject of numerous scientific studies due to its potential use in medical research.
Scientific Research Applications
CB2 has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that CB2 can inhibit the growth and spread of cancer cells, as well as enhance the effectiveness of chemotherapy drugs. CB2 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, due to its ability to reduce inflammation and oxidative stress.
Mechanism Of Action
CB2 acts on the endocannabinoid system, which is involved in regulating various physiological processes, including pain, appetite, and immune function. CB2 binds to CB2 receptors, which are primarily found in immune cells, and activates a signaling pathway that leads to the inhibition of inflammation and cell proliferation.
Biochemical And Physiological Effects
CB2 has been found to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth and spread, the reduction of inflammation and oxidative stress, and the modulation of immune function. CB2 has also been shown to have analgesic and anti-anxiety effects.
Advantages And Limitations For Lab Experiments
CB2 has several advantages for lab experiments, including its ability to inhibit cancer cell growth and spread, its anti-inflammatory properties, and its potential use in treating neurodegenerative diseases. However, CB2 also has limitations, including its limited solubility in water and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on CB2, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other drugs for cancer treatment, and the exploration of its potential use in treating other diseases, such as autoimmune disorders and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of CB2 and its potential side effects.
Synthesis Methods
CB2 can be synthesized through a multi-step process involving the reaction of 2-methylcyclopentanone with formaldehyde and hydrogen gas to form a diastereomeric mixture of 2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol. This mixture can then be separated using column chromatography to isolate the desired compound.
properties
CAS RN |
16510-56-8 |
|---|---|
Product Name |
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol |
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-methyl-2a,3,4,4a,5,6,7,8-octahydro-1H-cyclobuta[i]inden-2-ol |
InChI |
InChI=1S/C12H20O/c1-11(13)8-12-7-3-2-4-9(12)5-6-10(11)12/h9-10,13H,2-8H2,1H3 |
InChI Key |
AWOPLGYFCZEPTJ-UHFFFAOYSA-N |
SMILES |
CC1(CC23C1CCC2CCCC3)O |
Canonical SMILES |
CC1(CC23C1CCC2CCCC3)O |
synonyms |
Decahydro-2-methylcyclobut[c]inden-2-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



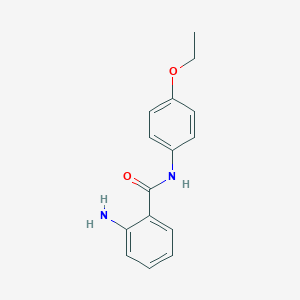
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
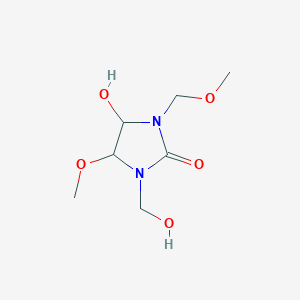
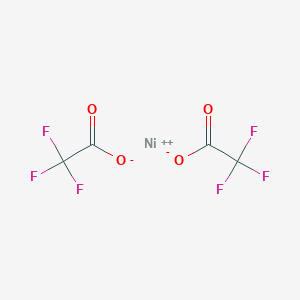
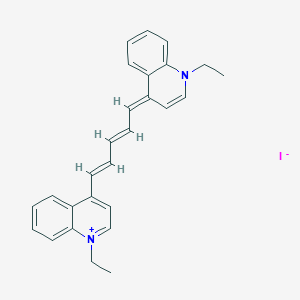
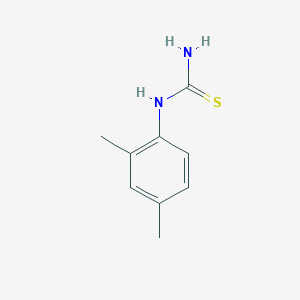
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
